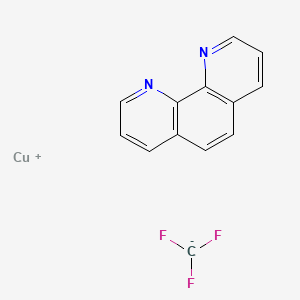

Copper(1+);1,10-phenanthroline;trifluoromethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is a compound that can be prepared by treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . It is an easily handled, thermally stable, single-component reagent .

Synthesis Analysis

The synthesis of this compound involves treating [CuOt-Bu]4 with 1,10-phenanthroline, followed by the addition of (trifluoromethyl)trimethylsilane (CF3TMS) . This process results in an easily handled, thermally stable, single-component reagent .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the coordination of copper (II) by salubrinal through the thionic group . This has been shown by UV-Vis, IR, ESI-MS, and tandem mass results, together with theoretical calculations .

Chemical Reactions Analysis

The compound can be used as a reagent for the trifluoromethylation of aryl iodides . Electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes, react in high yield under mild conditions . Electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters are tolerated . It can also be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through C-H activation .

Physical and Chemical Properties Analysis

The compound is a solid and should be stored at temperatures between 2-8°C . Its empirical formula is C13H8CuF3N2 and it has a molecular weight of 312.76 .

Applications De Recherche Scientifique

Copper-Catalyzed Trifluoromethylation

Copper(I)-catalyzed trifluoromethylation of phthalic anhydride derivatives was developed using (trifluoromethyl)trimethylsilane as a nucleophilic trifluoromethylating reagent, in the presence of 1,10-phenanthroline and KF (Wu, Wang, & Cao, 2013).

Copper Phenanthroline Complexes in Organic Transformations

Copper complexes with 1,10-phenanthroline have been used in organic transformations, with studies on the electronic structure and redox properties of these complexes to enhance copper-based coupling reactions (Cope et al., 2020).

Electrochemical Behavior and Sensing Applications

1,10-Phenanthroline ligand on multiwalled carbon nanotube surfaces has shown selective recognition of copper ions and sensing of hydrogen peroxide, illustrating its potential in electrochemical sensing applications (Gayathri & Kumar, 2014).

Steric and Electronic Effects in Electrochemistry

Studies have analyzed the redox properties of 1,10-phenanthroline-based copper complexes, focusing on the effects of ligand molecular structure and the nature of the working medium (Magni et al., 2014).

Inhibition of Excited-State Distortion

Research on homoleptic copper(I) trifluoromethylated phenanthroline complexes revealed that trifluoromethylated ligands reduce excited-state distortion in these complexes, providing insights into the development of long-lived Cu(I) charge-transfer complexes (Livshits et al., 2020).

Molecular Motions and Stability

Studies on rotaxanes incorporating two different coordinating units in their thread highlighted large reversible molecular motions induced both electrochemically and photochemically, showcasing the stability of different coordination environments for copper(I) and copper(II) ions (Armaroli et al., 1999).

DNase Activity

1,10-Phenanthroline-copper ion has been identified as an efficient chemical nuclease for making single-stranded nicks in DNA, useful for studying DNA and protein-induced structural changes (Sigman & Spassky, 1989).

Mécanisme D'action

Target of Action

Copper(1+);1,10-phenanthroline;trifluoromethane, also known as (1,10-Phenanthroline)(trifluoromethyl)copper(I), is primarily used as a reagent for the trifluoromethylation of aryl iodides . The primary targets of this compound are electron-rich and electron-deficient iodoarenes, as well as sterically-hindered iodoarenes .

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aryl iodides, resulting in a change in their chemical structure . The compound is able to tolerate electrophilic functional groups, including aldehydes, nitroarenes, ketones, and esters .

Biochemical Pathways

It is known that the compound can be used in the oxidative trifluoromethylation of organoboron reagents, and terminal alkynes through c-h activation .

Pharmacokinetics

It is known that the compound is thermally stable and can be easily handled .

Result of Action

The trifluoromethylation of aryl iodides by this compound results in the formation of new compounds with altered chemical structures . These new compounds may have different properties and potential applications in various fields, such as organic synthesis and medicinal chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored under nitrogen and protected from light to maintain its stability . Furthermore, the compound’s reactivity may be affected by the solvent used, the temperature, and the presence of other chemicals .

Safety and Hazards

Orientations Futures

Copper compounds, alone or in combination with other drugs, are promising anticancer agents . The introduction of the antioxidant salubrinal in the [Cu (phen) 2] core leads to a new molecule with high free radical scavenging activity and with the ability to attenuate in vitro lipid peroxidation . The new compound was tested on A2780 and SKOV3 cells and the results may be exploited to enlarge the therapeutical portfolio of metal complexes as antitumoral drugs . This research is a cross-disciplinary study involving metallobiochemistry, pharmacology, medicine, and toxicology, and can provide a better understanding of the mechanisms of action of potential copper anticancer drugs, giving useful insights into the design of new active species .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Copper(1+);1,10-phenanthroline;trifluoromethane can be achieved by a simple one-pot reaction. The synthesis involves the reaction between copper(I) trifluoromethanesulfonate and 1,10-phenanthroline in the presence of trifluoromethane gas.", "Starting Materials": [ "Copper(I) trifluoromethanesulfonate", "1,10-phenanthroline", "Trifluoromethane gas" ], "Reaction": [ "To a reaction vessel equipped with a stir bar, add Copper(I) trifluoromethanesulfonate (1 equiv) and 1,10-phenanthroline (1 equiv) in dry acetonitrile.", "Add trifluoromethane gas to the reaction vessel and stir the reaction mixture at room temperature for 12 hours.", "After completion of the reaction, filter the reaction mixture to remove any insoluble impurities.", "Wash the filter cake with diethyl ether and dry it under vacuum.", "The resulting solid is Copper(1+);1,10-phenanthroline;trifluoromethane, which can be further purified by recrystallization from a suitable solvent." ] } | |

Numéro CAS |

1300746-79-5 |

Formule moléculaire |

C13H8CuF3N2 |

Poids moléculaire |

312.76 g/mol |

Nom IUPAC |

copper(1+);1,10-phenanthroline;trifluoromethane |

InChI |

InChI=1S/C12H8N2.CF3.Cu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;2-1(3)4;/h1-8H;;/q;-1;+1 |

Clé InChI |

HFYRAUCEONFIPJ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |

SMILES canonique |

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[C-](F)(F)F.[Cu+] |

Synonymes |

(1,10-Phenanthroline-κN1,κN10)(trifluoromethyl)copper Coordination Compound; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S,6S)-Tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B569065.png)

![2,6-Anhydro-3,4,5-trideoxy-5-[[(1,1-diMethylethoxy)carbonyl]aMino]-D-threo-hexonic Acid](/img/structure/B569080.png)

![tert-Butyl 7-amino-2,3-dihydrobenzo[f][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B569084.png)